molecular formula C10H20BNO4 B567846 1-Boc-piperidine-4-boronic acid CAS No. 1251537-39-9

1-Boc-piperidine-4-boronic acid

Cat. No.: B567846
CAS No.: 1251537-39-9
M. Wt: 229.083
InChI Key: KMECCEOFWNIQFT-UHFFFAOYSA-N
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Description

1-Boc-piperidine-4-boronic acid: is a boronic acid derivative that has gained attention in various fields of scientific research This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-piperidine-4-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Boc-piperidine-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1-Boc-piperidine-4-boronic acid is used as a building block for the synthesis of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its ability to inhibit proteases and other enzymes involved in disease pathways .

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of 1-Boc-piperidine-4-boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of stable complexes. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, preventing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-piperidine-4-boronic acid is unique due to its combination of a piperidine ring and a boronic acid moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry. Its ability to form reversible covalent bonds with nucleophiles sets it apart from other boronic acid derivatives .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO4/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)11(14)15/h8,14-15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMECCEOFWNIQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCN(CC1)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677398
Record name [1-(tert-Butoxycarbonyl)piperidin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251537-39-9
Record name [1-(tert-Butoxycarbonyl)piperidin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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